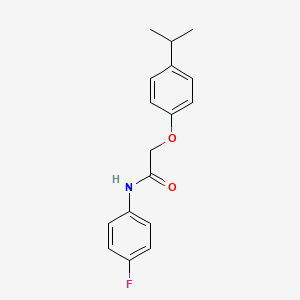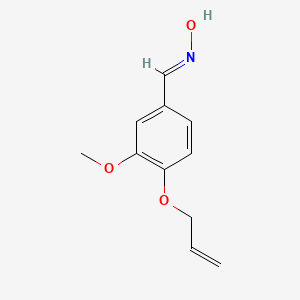
N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves several steps, including the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product is then recrystallized and elucidated by elemental analyses and spectroscopic techniques (HNMR, LC-MS) (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of a related compound shows it crystallizes in the orthorhombic crystal system with a specific space group. Its structure is characterized by intermolecular H-bonds and intramolecular interactions, indicating a complex molecular geometry (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide derivatives demonstrate a range of activities, including anticancer and antihypertensive effects. These activities are attributed to the compound's ability to interact with biological receptors and enzymes, highlighting its chemical reactivity and potential pharmacological properties (Watanuki et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis reveals details about the compound's stability and interactions with other molecules (Qian et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with different chemicals, stability under various conditions, and interaction with metals or organic materials, are essential for understanding the compound's behavior in chemical reactions and potential applications. Studies focusing on derivatives of N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide provide insights into its chemical versatility and potential for further functionalization (Parikh & Joshi, 2014).
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of derivatives related to N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide has been investigated for potential anticancer applications. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, confirming its structure through spectroscopic techniques and elucidating its anticancer activity through molecular docking studies targeting the VEGFr receptor (Sharma et al., 2018). This process underscores the compound's potential in medicinal chemistry, particularly in designing novel anticancer agents.
Potential Pesticidal Applications
Research by Olszewska et al. (2008, 2011) has characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, for their potential as pesticides. These studies provide powder diffraction data, contributing to our understanding of these compounds' solid-state properties and suggesting their applicability in developing new agrochemicals (Olszewska et al., 2008); (Olszewska et al., 2011).
Radioligand and Imaging Applications
Dollé et al. (2008) discussed the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, starting from a related acetamide structure. This research demonstrates the compound's utility in developing diagnostic tools for neurological diseases, showcasing its versatility beyond traditional therapeutic applications (Dollé et al., 2008).
Environmental Impact and Biodegradation Studies
Studies on acetaminophen, a compound structurally similar to N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide, have highlighted its environmental presence and potential effects on non-target organisms. Research into the biodegradation pathways and environmental impacts of such compounds is crucial for assessing their ecological safety and developing strategies to mitigate any adverse effects (Parolini et al., 2010).
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)13-3-9-16(10-4-13)21-11-17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHXICYRDWQUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-methoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5531054.png)

![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)
![2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5531083.png)

![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)

![1-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5531112.png)
![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)
![N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531127.png)
![1-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5531134.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5531138.png)
![N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5531142.png)
